molecular formula C22H29N3O4S B296814 N-(sec-butyl)-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide

N-(sec-butyl)-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide

Cat. No. B296814
M. Wt: 431.6 g/mol
InChI Key: JGAKIFANQCXIFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(sec-butyl)-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide, also known as BAY 43-9006, is a small molecule inhibitor that targets several protein kinases involved in cell proliferation and angiogenesis. It was initially developed as an anti-cancer drug and has shown promising results in preclinical and clinical studies.

Mechanism of Action

N-(sec-butyl)-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide 43-9006 inhibits several protein kinases involved in cell proliferation and angiogenesis. It targets RAF kinase, which is involved in the MAPK/ERK signaling pathway that regulates cell proliferation. N-(sec-butyl)-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide 43-9006 also targets VEGFR and PDGFR, which are involved in angiogenesis. By inhibiting these protein kinases, N-(sec-butyl)-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide 43-9006 can block the growth and spread of cancer cells.
Biochemical and Physiological Effects:
N-(sec-butyl)-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide 43-9006 has been shown to have several biochemical and physiological effects. It can inhibit cell proliferation and induce apoptosis, or programmed cell death, in cancer cells. N-(sec-butyl)-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide 43-9006 can also inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients and oxygen to tumors. By inhibiting angiogenesis, N-(sec-butyl)-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide 43-9006 can limit the blood supply to tumors and prevent their growth and spread.

Advantages and Limitations for Lab Experiments

One advantage of N-(sec-butyl)-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide 43-9006 is that it has shown promising results in preclinical and clinical studies for the treatment of various types of cancer. Another advantage is that it can be used in combination with other anti-cancer drugs to enhance their efficacy. However, one limitation of N-(sec-butyl)-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide 43-9006 is that it can have off-target effects on other protein kinases, which can lead to unwanted side effects. Another limitation is that it may not be effective in all types of cancer.

Future Directions

There are several future directions for the research and development of N-(sec-butyl)-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide 43-9006. One direction is to optimize the dosing and administration of N-(sec-butyl)-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide 43-9006 to minimize side effects and maximize efficacy. Another direction is to study the potential of N-(sec-butyl)-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide 43-9006 in combination with other anti-cancer drugs and immunotherapies. Additionally, further research is needed to understand the molecular mechanisms underlying the anti-cancer properties of N-(sec-butyl)-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide 43-9006 and to identify biomarkers that can predict patient response to treatment.

Synthesis Methods

N-(sec-butyl)-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide 43-9006 is synthesized by a multistep process that involves the reaction of 2,4-dimethyl-5-nitroaniline with sec-butylamine to form N-sec-butyl-2,4-dimethyl-5-nitroaniline. The nitro group is then reduced to an amino group by hydrogenation, and the resulting amine is acetylated with acetic anhydride to form N-sec-butyl-2,4-dimethyl-5-aminoacetanilide. This compound is then reacted with N-methylsulfonyl-2-chloroacetamide to form N-(sec-butyl)-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide.

Scientific Research Applications

N-(sec-butyl)-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide 43-9006 has been extensively studied for its anti-cancer properties. It has been shown to inhibit several protein kinases, including RAF kinase, VEGFR, and PDGFR, which are involved in cell proliferation and angiogenesis. N-(sec-butyl)-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide 43-9006 has been tested in preclinical and clinical studies for the treatment of various types of cancer, including hepatocellular carcinoma, renal cell carcinoma, and melanoma. It has also been studied for its potential use in combination with other anti-cancer drugs.

properties

Molecular Formula

C22H29N3O4S

Molecular Weight

431.6 g/mol

IUPAC Name

N-butan-2-yl-2-[[2-(2,4-dimethyl-N-methylsulfonylanilino)acetyl]amino]benzamide

InChI

InChI=1S/C22H29N3O4S/c1-6-17(4)23-22(27)18-9-7-8-10-19(18)24-21(26)14-25(30(5,28)29)20-12-11-15(2)13-16(20)3/h7-13,17H,6,14H2,1-5H3,(H,23,27)(H,24,26)

InChI Key

JGAKIFANQCXIFH-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=CC=CC=C1NC(=O)CN(C2=C(C=C(C=C2)C)C)S(=O)(=O)C

Canonical SMILES

CCC(C)NC(=O)C1=CC=CC=C1NC(=O)CN(C2=C(C=C(C=C2)C)C)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.